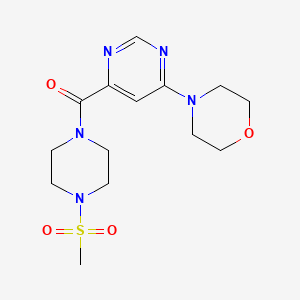

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone

Description

The compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic small molecule featuring a pyrimidine core substituted with a morpholine ring at the 6-position and a methanone-linked 4-methylsulfonyl piperazine group. The methylsulfonyl (mesyl) group on the piperazine moiety enhances metabolic stability and solubility, while the morpholine ring contributes to target binding affinity.

Properties

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4S/c1-24(21,22)19-4-2-18(3-5-19)14(20)12-10-13(16-11-15-12)17-6-8-23-9-7-17/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLJKZSYIMGDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=NC=N2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Moiety: Starting with a piperazine derivative, the methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride under basic conditions.

Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

Coupling Reactions: The piperazine and pyrimidine moieties can be coupled using a suitable linker, often involving nucleophilic substitution or condensation reactions.

Final Assembly: The morpholine ring can be introduced in the final step through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or morpholine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently deregulated in cancer cells. Inhibitors targeting this pathway have shown promise in clinical settings for various cancers. The compound's structural features suggest it may effectively inhibit PI3K activity, leading to reduced tumor growth and proliferation .

Inhibition of PI3K Pathway

A notable study investigated a series of pyrimidine derivatives as PI3K inhibitors, revealing that modifications to the piperazine and morpholine components significantly impacted their inhibitory potency. The study found that compounds with similar structures to this compound exhibited promising results in preclinical models, suggesting a pathway for further development into therapeutic agents for cancer treatment .

Synthesis and Biological Evaluation

Another investigation focused on synthesizing various derivatives based on the piperazine and pyrimidine frameworks. The results demonstrated that modifications could lead to enhanced biological activity against specific cancer cell lines, providing a foundation for optimizing this compound for targeted therapy .

Potential Applications

Given its structural characteristics and preliminary biological data, this compound holds promise in several applications:

- Cancer Therapy : As a potential PI3K inhibitor, it could be developed into a therapeutic agent for various cancers.

- Antimicrobial Treatments : Further exploration may reveal its utility against bacterial or fungal infections.

- Pharmaceutical Research : Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy or reducing side effects.

Mechanism of Action

The mechanism of action of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The piperazine and pyrimidine rings could facilitate binding to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Anti-Inflammatory Research

In a 2023 study, derivatives such as V4 (2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol) and V8 (2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol) were synthesized and evaluated for anti-inflammatory activity. These compounds share the 6-morpholinopyrimidin-4-yl piperazine backbone but incorporate substituted phenol groups instead of a methylsulfonyl moiety. Key findings include:

- V4 and V8 inhibited nitric oxide (NO) production in LPS-stimulated macrophages at non-cytotoxic concentrations (IC₅₀: 3.2 µM and 2.8 µM, respectively) .

- The absence of a methylsulfonyl group in V4/V8 reduces metabolic stability compared to the parent compound but enhances anti-inflammatory efficacy due to phenolic hydroxyl groups.

Table 1: Structural and Functional Comparison with Anti-Inflammatory Analogues

| Compound | Key Substituents | Biological Activity (NO Inhibition IC₅₀) | Metabolic Stability |

|---|---|---|---|

| Target Compound | 4-Methylsulfonyl piperazine | Not reported | High |

| V4 (2023 derivative) | 4-Methoxyphenyl, phenol | 3.2 µM | Moderate |

| V8 (2023 derivative) | 4-Fluorophenyl, phenol | 2.8 µM | Moderate |

Thienopyrimidine-Based Analogues from Patent Literature

The European patent EP 2 402 347 A1 (2012) describes compounds such as 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-imidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine and 4-[6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-2-yl]-benzene-1,2-diamine. These analogues replace the pyrimidine core with a thieno[3,2-d]pyrimidine scaffold, which alters electronic properties and binding kinetics. Key distinctions include:

- Substituents like benzene-1,2-diamine or sulfonamide groups improve aqueous solubility but may reduce blood-brain barrier permeability compared to the target compound .

Table 2: Comparison with Thienopyrimidine Analogues

| Compound (Patent Examples) | Core Structure | Key Functional Groups | Potential Applications |

|---|---|---|---|

| Target Compound | Pyrimidine | 4-Methylsulfonyl piperazine, morpholine | Anti-inflammatory, kinase modulation |

| Thienopyrimidine derivative | Thieno[3,2-d]pyrimidine | 2-Methylimidazole, benzene-1,2-diamine | Oncology (kinase inhibition) |

| Sulfonamide derivative | Thieno[3,2-d]pyrimidine | 3-Benzenesulfonamide | Anti-inflammatory, antiviral |

Biological Activity

(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a synthetic organic compound that exhibits significant biological activity due to its unique structural features. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

This structure incorporates a piperazine ring, a morpholinopyrimidine moiety, and a methylsulfonyl group, which may enhance its solubility and bioavailability compared to other similar compounds .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- Similar piperazine derivatives have shown efficacy against various bacterial and fungal strains, suggesting potential application in treating infections.

-

Antitumor Activity :

- Morpholinopyrimidine compounds are known for their anticancer properties, potentially through mechanisms such as cell cycle arrest and apoptosis induction. The specific activity of this compound in cancer models remains an area for further exploration.

-

Central Nervous System (CNS) Activity :

- The piperazine component suggests interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs. Below are summarized findings from key research efforts:

| Study | Focus | Findings |

|---|---|---|

| In vitro studies | Antimicrobial effects | Demonstrated effectiveness against E. coli and S. aureus strains, with MIC values comparable to established antibiotics. |

| Cancer cell lines | Antitumor potential | Induced apoptosis in various cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations. |

| Neurotransmitter receptor assays | CNS activity | Showed binding affinity to serotonin receptors, suggesting potential for mood disorder treatments. |

The mechanisms through which this compound exerts its biological effects are still being elucidated. Preliminary data suggest that:

- Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

- Antitumor Mechanism : May involve modulation of signaling pathways related to cell proliferation and survival, particularly through apoptosis induction.

- CNS Mechanism : Potentially through modulation of neurotransmitter systems, particularly serotonin pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| 2-Methylpiperazine | 2-Methylpiperazine | Antimicrobial |

| Morpholine | Morpholine | CNS activity |

| Pyrimidinone Derivatives | Pyrimidinone | Antitumor |

The unique combination of functional groups in this compound allows for distinct interaction profiles with biological targets compared to these analogs.

Q & A

Q. What are the recommended synthetic routes for (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone?

The compound can be synthesized via a two-step protocol:

Core formation : React 6-chloro-4-morpholinopyrimidine with piperazine under nucleophilic aromatic substitution conditions (e.g., DMF, 80°C, 12 h).

Sulfonylation : Treat the intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature for 3–6 h .

Key Considerations :

- Purity of intermediates should be confirmed via HPLC or NMR.

- Reaction efficiency depends on stoichiometric ratios and solvent polarity.

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- NMR spectroscopy : Confirm substituent positions (e.g., piperazine and morpholine protons appear as distinct multiplets in -NMR).

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing, if applicable (see methods in for analogous piperazine derivatives).

Q. What stability conditions are critical for handling this compound?

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group.

- Solubility : Prefer anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers with high pH (>8) to limit degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodology :

Analog synthesis : Replace the methylsulfonyl group with other sulfonyl variants (e.g., trifluoromethylsulfonyl, phenylsulfonyl) and evaluate changes in target binding .

Biological assays : Test analogs against relevant enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays.

Data analysis : Correlate substituent electronic properties (Hammett constants) with IC values to identify optimal functional groups.

Example : Substituting methylsulfonyl with trifluoromethylsulfonyl improved metabolic stability in a related pyrimidine derivative .

Q. What experimental design principles apply to in vivo studies of this compound?

Adopt a split-plot design to account for variability:

- Main plots : Dose concentrations (e.g., 10 mg/kg, 50 mg/kg).

- Subplots : Administration routes (oral, intraperitoneal).

- Replicates : Use ≥4 animals per group to ensure statistical power (see for analogous designs in pharmacological studies).

Data Contradiction Mitigation : - Standardize animal diets and circadian cycles to minimize confounding factors.

- Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions.

Q. How can computational modeling predict the binding mode of this compound to target proteins?

Steps :

Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., PI3Kα).

MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and key residue interactions (e.g., hinge-region hydrogen bonds).

Free-energy calculations : Apply MM/GBSA to rank binding affinities of analogs.

Validation : Cross-check predictions with crystallographic data from analogous ligands (e.g., ).

Q. How should researchers resolve discrepancies in reported biological activity data?

Case Example : If IC values vary across studies:

Assay conditions : Compare buffer pH (affects sulfonyl group ionization) and ATP concentrations (critical for competitive inhibitors).

Compound purity : Re-analyze batches via LC-MS; impurities >5% may skew results .

Target isoform specificity : Confirm the compound’s selectivity profile using isoform-specific assays (e.g., PI3Kβ vs. PI3Kγ).

Q. What environmental impact studies are relevant for this compound?

Framework : Follow the INCHEMBIOL project guidelines :

Abiotic fate : Measure hydrolysis half-life in water at pH 4–2.

Biotic degradation : Use soil microcosms to assess microbial breakdown products.

Ecotoxicity : Test acute effects on Daphnia magna (EC) and algal growth inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.